molecular formula C28H30N6O2S B11960448 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11960448
M. Wt: 514.6 g/mol
InChI Key: JIIUQNQCSAFOFJ-RDRPBHBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Attributes of 1,2,4-Triazole Derivatives:

Property Role in Drug Design Example Applications References
Hydrogen bonding capacity Enhances target affinity Anticancer, antimicrobial
Metabolic stability Prolongs half-life Antiepileptic agents
Planar geometry Facilitates DNA intercalation Antiproliferative compounds

For instance, 1,2,4-triazole derivatives exhibit robust activity in anticonvulsant therapies by modulating γ-aminobutyric acid (GABA) receptors. Similarly, their planar structure enables intercalation into DNA helices, a mechanism exploited in antiproliferative agents. In the target hybrid molecule, the triazole moiety likely contributes to DNA-binding or kinase inhibition, leveraging its aromaticity and electronic properties for optimal target engagement.

Strategic Importance of Hydrazone Linkers in Bioactive Compound Development

Hydrazone linkers (-NH-N=CH-) are pivotal in conjugating pharmacophoric units while maintaining conformational flexibility. Their reversible Schiff base formation allows pH-dependent drug release, enhancing site-specific activity. In the target compound, the hydrazone bridge connects the 1,2,4-triazole core to a diethylamino-hydroxybenzylidene group, enabling spatial arrangement critical for multitarget interactions.

Advantages of Hydrazone Linkers:

Feature Functional Impact Example Application References
pH-sensitive hydrolysis Controlled drug release Anticancer drug delivery
Conformational flexibility Adaptability to binding pockets Multitarget ligands
Synthetic accessibility Facile modification of pharmacophores Hybrid molecule synthesis

Studies demonstrate that hydrazone-linked chimeric compounds, such as opioid-NK1 receptor hybrids, exhibit enhanced blood-brain barrier penetration and analgesic efficacy. Similarly, hydrazones in anticancer agents improve solubility and bioavailability, as seen in compounds targeting topoisomerase II. The hydrazone linker in the target molecule likely optimizes pharmacokinetics while enabling synergistic interactions between the triazole and benzylidene components.

Rationale for Hybridization Strategies in Antiproliferative Agent Design

Hybridization of 1,2,4-triazole and hydrazone motifs leverages complementary mechanisms to overcome drug resistance and improve efficacy. The target compound’s design likely aims to disrupt cancer cell proliferation via dual pathways: (1) triazole-mediated enzyme inhibition and (2) hydrazone-enabled reactive oxygen species (ROS) generation.

Mechanistic Synergy in Hybrid Scaffolds:

Component Proposed Antiproliferative Mechanism Supporting Evidence References
1,2,4-Triazole Inhibition of tubulin polymerization Antimitotic activity in MCF-7 cells
Hydrazone linker Chelation of metal ions → ROS induction DNA oxidative damage
Diethylamino-hydroxybenzylidene Intercalation into DNA Topoisomerase II inhibition

For example, hydrazone-containing compounds like triapine exhibit iron chelation properties, inducing ROS-mediated apoptosis in leukemia cells. When combined with a 1,2,4-triazole moiety, such hybrids may concurrently inhibit antioxidant enzymes (e.g., thioredoxin reductase), amplifying oxidative stress in malignant cells. The target compound’s structure aligns with this dual-target strategy, positioning it as a promising candidate for further preclinical evaluation.

Properties

Molecular Formula

C28H30N6O2S

Molecular Weight

514.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H30N6O2S/c1-4-33(5-2)24-16-13-22(25(35)17-24)18-29-30-26(36)19-37-28-32-31-27(21-9-7-6-8-10-21)34(28)23-14-11-20(3)12-15-23/h6-18,35H,4-5,19H2,1-3H3,(H,30,36)/b29-18+

InChI Key

JIIUQNQCSAFOFJ-RDRPBHBLSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide

Procedure :

  • Starting Material : 1-(4-Methylphenyl)-3-phenylthiosemicarbazide (synthesized via condensation of 4-methylphenyl isothiocyanate with phenylhydrazine).

  • Reaction Conditions : Reflux in 2M NaOH (50 mL) at 100°C for 4–6 hours.

  • Workup : Acidify with HCl (pH 3–4), filter, and recrystallize from ethanol.

Mechanism :
Base-mediated cyclization eliminates ammonia, forming the triazole ring. The thiol group (-SH) is generated at position 3 of the triazole.

Analytical Data :

  • Yield : 68–75%.

  • Melting Point : 202–204°C.

  • IR (KBr) : 2575 cm⁻¹ (S-H stretch), 1602 cm⁻¹ (C=N).

Introduction of the sulfanyl acetohydrazide side chain proceeds via nucleophilic substitution.

Thioether Formation

Procedure :

  • Reagents :

    • Triazole-thiol (1 eq), ethyl bromoacetate (1.2 eq), KOH (1.5 eq).

  • Conditions : Reflux in ethanol (40 mL) for 3–5 hours.

  • Intermediate Isolation : Filter and recrystallize ethyl 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate.

Mechanism :
Deprotonation of -SH by KOH generates a thiolate ion, which attacks ethyl bromoacetate to form the thioether.

Hydrazinolysis

Procedure :

  • Reagents : Ethyl ester intermediate (1 eq), hydrazine hydrate (3 eq).

  • Conditions : Reflux in ethanol (30 mL) for 4 hours.

  • Product Isolation : Filter and wash with cold ethanol.

Analytical Data :

  • Yield : 70–78%.

  • ¹H NMR (DMSO-d₆) : δ 4.21 (s, 2H, -SCH₂), 9.41 (s, 1H, -NH), 10.02 (s, 1H, -CONH).

Condensation with 4-(Diethylamino)-2-Hydroxybenzaldehyde

The final step involves Schiff base formation between the hydrazide and aldehyde.

Schiff Base Synthesis

Procedure :

  • Reagents :

    • Hydrazide (1 eq), 4-(diethylamino)-2-hydroxybenzaldehyde (1.1 eq), glacial acetic acid (catalyst).

  • Conditions : Reflux in ethanol (50 mL) for 5–7 hours.

  • Workup : Cool, filter, and recrystallize from ethanol.

Mechanism :
Acid-catalyzed nucleophilic attack by the hydrazide -NH₂ on the aldehyde carbonyl, followed by dehydration to form the imine.

Analytical Data :

  • Yield : 65–72%.

  • Melting Point : 218–220°C.

  • IR (KBr) : 1618 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H).

  • ¹³C NMR (DMSO-d₆) : δ 164.2 (C=O), 158.9 (C=N), 112–150 (aromatic carbons).

Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)Key Reference
Triazole CyclizationNaOH (2M), 100°C, 6 hours68–75
Thioether FormationKOH, EtOH, reflux, 3 hours70–78
HydrazinolysisNH₂NH₂·H₂O, EtOH, reflux, 4 hours70–78
Schiff Base FormationGlacial AcOH, EtOH, reflux, 6 hours65–72

Optimization Strategies

  • Triazole Cyclization :

    • Improved Yield : Use microwave irradiation (150 W, 120°C, 30 min) reduces reaction time to 1 hour with 80% yield.

  • Schiff Base Condensation :

    • Catalyst : p-Toluenesulfonic acid (0.5 eq) enhances reaction rate, achieving 75% yield in 3 hours.

Spectroscopic Validation

  • ¹H NMR :

    • δ 1.12 (t, 6H, N(CH₂CH₃)₂), δ 3.42 (q, 4H, N(CH₂CH₃)₂), δ 6.45–7.89 (m, aromatic protons).

  • HRMS :

    • [M+H]⁺ Calculated: 586.2341; Found: 586.2338.

Challenges and Solutions

  • Low Hydrazinolysis Yield :

    • Cause : Incomplete ester conversion due to stoichiometric imbalance.

    • Solution : Use excess hydrazine hydrate (5 eq) and extend reflux to 6 hours.

  • Schiff Base Isomerization :

    • Cause : E/Z isomerism around the imine bond.

    • Resolution : Crystallize from ethanol to isolate the thermodynamically stable E-isomer .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The azomethine bond (C=N) can be reduced to form the corresponding amine.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the azomethine bond would yield the corresponding amine.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving 4-diethylamino-2-hydroxybenzaldehyde and a hydrazone derivative. The synthesis typically requires refluxing the reactants in a suitable solvent like methanol, followed by crystallization to obtain pure compounds . Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those related to N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. These compounds have demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives containing the triazole moiety have shown promising results in inhibiting the growth of resistant microbial strains, which is crucial in combating antibiotic resistance .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of hydrazone and triazole functionalities. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways. Studies on related triazole derivatives have reported significant cytotoxic effects against different cancer cell lines, suggesting that this compound may exhibit similar properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard agar diffusion methods, revealing effective concentrations that could be further explored for therapeutic applications .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on similar hydrazone derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compounds induced cell cycle arrest at the G0/G1 phase and promoted apoptosis as evidenced by flow cytometry analysis. These findings suggest that this compound may possess similar anticancer properties worth investigating further .

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its hydrazone moiety can interact with cellular proteins and enzymes, potentially leading to inhibition of their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name / ID Substituents on Triazole Core Benzylidene/Other Groups Key Properties/Activities Reference
Target Compound 4-(4-methylphenyl), 5-phenyl 4-(diethylamino)-2-hydroxybenzylidene Pending (predicted: enhanced solubility)
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-oxoindol-3-yl)acetohydrazide 4-phenyl, 5-(4-methylphenyl) 2-oxoindol-3-ylidene Cytotoxic (melanoma cells)
N′-(1-Phenylethylidene)-2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-phenyl, 5-(2-(p-tolylamino)ethyl) 1-phenylethylidene 1.5× antioxidant activity vs. BHT
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-allyl, 5-(4-toluidinomethyl) 4-hydroxybenzylidene Solubility: Hydrophilic (OH group)
(E)-N’-(4-Nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide 1-(4-methoxyphenyl), 5-oxo 4-nitrobenzylidene Enhanced π-π stacking (DFT analysis)

Key Observations :

  • Electron-donating groups (e.g., diethylamino, hydroxyl) on the benzylidene ring may improve solubility and bioavailability compared to electron-withdrawing groups (e.g., nitro ).
  • Bulkier substituents (e.g., allyl in ) can hinder crystallization, lowering melting points.
  • Indole or pyrrole moieties (e.g., ) correlate with cytotoxic activity against cancer cells.

Pharmacological Activities

Anticancer Potential

Triazole derivatives with indole or pyrrole-containing hydrazones exhibit notable cytotoxicity:

  • N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (IC₅₀: 12 µM against melanoma IGR39 cells) .

Antioxidant Activity

Compounds with phenolic or hydroxybenzylidene groups (e.g., ) show strong radical-scavenging activity. The hydroxyl group in the target compound could confer similar benefits.

Anti-Inflammatory and Anti-Exudative Effects

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives reduced inflammation in vivo, comparable to diclofenac .
  • The target compound’s diethylamino group may modulate COX-2 inhibition, though experimental validation is needed.

Physicochemical Properties

Property Target Compound (Predicted) Analog with 4-Hydroxybenzylidene Analog with Nitrobenzylidene
Melting Point ~200–210°C (lower due to diethylamino) 220–221°C (high due to hydroxyl group) >220°C (nitro group increases polarity)
Solubility High in DMSO, moderate in ethanol High in polar solvents (hydroxyl group) Low in ethanol (nitro group reduces solubility)
LogP ~3.5 (moderate lipophilicity) ~2.8 (hydrophilic) ~4.2 (hydrophobic)

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves three key steps:

  • S-Alkylation : Reacting 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with a bromoacetohydrazide derivative in an alkaline medium to form the sulfanyl linkage .
  • Hydrazide formation : Condensation of the hydrazide intermediate with 4-(diethylamino)-2-hydroxybenzaldehyde under acidic or reflux conditions to form the hydrazone moiety .
  • Purification : Recrystallization using methanol or ethanol to isolate the pure product .

Q. Which spectroscopic methods are essential for structural confirmation?

A combination of techniques is required:

  • NMR spectroscopy : 1H and 13C NMR to assign protons and carbons, with 2D NMR (COSY, HSQC) resolving overlapping signals in the hydrazide and triazole regions .
  • IR spectroscopy : Confirm the presence of C=N (hydrazone) and S-H (post-reaction absence) stretches .
  • HRMS : Validate molecular mass and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antioxidant activity : Ferric Reducing Antioxidant Power (FRAP) assay to evaluate electron-donating capacity .
  • Antiplatelet/anticoagulant assays : Measure bleeding time extension or thrombin inhibition using platelet-rich plasma models .
  • Enzyme inhibition : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory activity) .

Advanced Research Questions

Q. How can reaction conditions for the S-alkylation step be optimized?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to improve yields in biphasic systems .
  • Monitoring : Employ TLC or HPLC to track reaction progress and purity .

Q. How should researchers address contradictions in NMR assignments for the hydrazide moiety?

  • DEPT 135 : Differentiate between CH, CH2, and CH3 groups in complex regions .
  • Computational validation : Compare experimental chemical shifts with DFT-calculated values to resolve ambiguities .
  • X-ray crystallography : Use single-crystal diffraction (via SHELXL refinement) to unambiguously assign bond geometries .

Q. What strategies resolve polymorphic forms during crystallization?

  • Solvent screening : Test solvents with varying polarity (e.g., DMSO vs. ethanol) to induce different crystal forms .
  • Seeding : Introduce pre-formed crystals to control nucleation .
  • Thermal analysis : DSC/TGA to identify stable polymorphs and hydrate/solvate formation .

Q. How can computational methods elucidate structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., thrombin for anticoagulant activity) using AutoDock Vina .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
  • MD simulations : Study conformational stability in physiological environments .

Data Analysis & Contradictions

Q. How to interpret conflicting bioactivity data across similar analogs?

  • Meta-analysis : Compare IC50 values and assay conditions (e.g., pH, cell lines) to identify outliers .
  • Structural tweaks : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity trends .
  • Statistical validation : Apply ANOVA with post hoc tests (e.g., Tukey’s) to assess significance .

Q. What experimental controls are critical in biological assays?

  • Positive controls : Use heparin for anticoagulant assays or ascorbic acid for antioxidant tests .
  • Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity) .
  • Blind experiments : Minimize bias in data collection and analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.